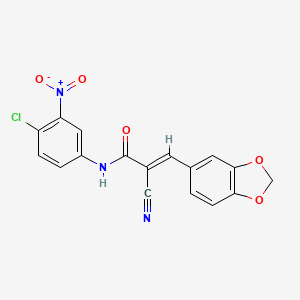![molecular formula C21H19N3O2 B11650752 3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11650752.png)
3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound with a complex structure that includes a benzoxazine ring, a methoxyphenyl group, and a phenyldiazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyaniline with salicylaldehyde to form a Schiff base, followed by cyclization to form the benzoxazine ring. The phenyldiazenyl group can be introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzoxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyldiazenyl group can be reduced to form an amine.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine.
Reduction: Formation of 3-(2-methoxyphenyl)-6-[(1E)-2-phenylamino]-3,4-dihydro-2H-1,3-benzoxazine.
Substitution: Formation of various substituted benzoxazines depending on the electrophile used.
科学的研究の応用
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the phenyldiazenyl group can interact with cellular proteins, potentially inhibiting their function and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(2-Methoxyphenyl)propionic acid
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
Uniqueness
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to its combination of a benzoxazine ring with a phenyldiazenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C21H19N3O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[3-(2-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene |
InChI |
InChI=1S/C21H19N3O2/c1-25-21-10-6-5-9-19(21)24-14-16-13-18(11-12-20(16)26-15-24)23-22-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChIキー |
CKBAJXICUIYUHW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11650680.png)
![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11650707.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)


![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)
